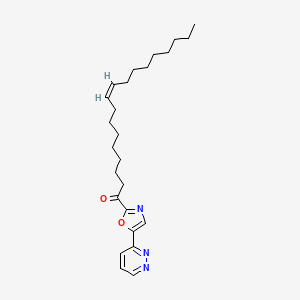
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- is a chemical compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Ethoxy and Ethyl Groups: These groups can be introduced via alkylation reactions using ethyl halides or ethoxy-containing reagents.
Morpholino Substitution: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the pyridazinone ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-: Lacks the morpholino group, which may result in different biological activities.
3(2H)-Pyridazinone, 4-ethoxy-5-morpholino-: Lacks the ethyl group, potentially altering its chemical reactivity and biological properties.
3(2H)-Pyridazinone, 2-ethyl-5-morpholino-: Lacks the ethoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of the ethoxy, ethyl, and morpholino groups in 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- makes it unique compared to other pyridazinone derivatives. These substituents can influence its chemical reactivity, solubility, and biological activity, making it a compound of interest for further research.
特性
CAS番号 |
38957-42-5 |
|---|---|
分子式 |
C12H19N3O3 |
分子量 |
253.30 g/mol |
IUPAC名 |
4-ethoxy-2-ethyl-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C12H19N3O3/c1-3-15-12(16)11(18-4-2)10(9-13-15)14-5-7-17-8-6-14/h9H,3-8H2,1-2H3 |
InChIキー |
JWWWMDJCZHCGDW-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=C(C=N1)N2CCOCC2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)
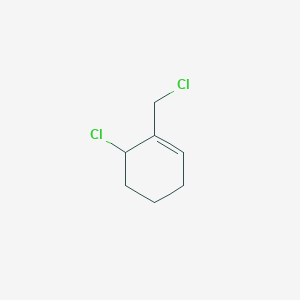
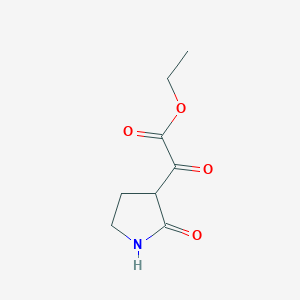

![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)
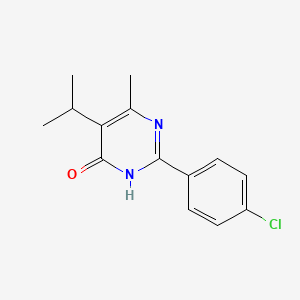
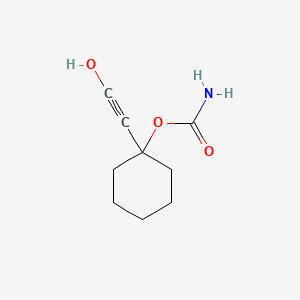


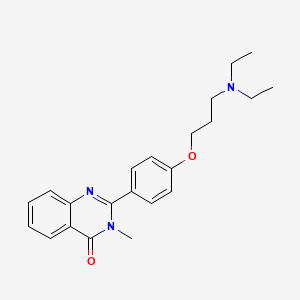
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)
